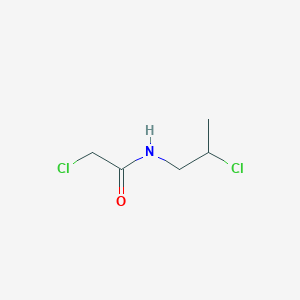

2-chloro-N-(2-chloropropyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chloropropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NO/c1-4(7)3-8-5(9)2-6/h4H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGMOIQCKQPQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 Chloro N 2 Chloropropyl Acetamide Within the Broader Class of Chloroacetamide Compounds

Chloroacetamide compounds are characterized by a core structure featuring a chloroacetyl group attached to an amide functional group. This arrangement, specifically the presence of a chlorine atom on the carbon alpha to the carbonyl group, imparts a notable electrophilic character to the molecule. This reactivity is a defining feature of the class, making them valuable as intermediates and building blocks in organic synthesis. The general structure is ClCH₂C(=O)NR'R'', where R' and R'' can be hydrogen atoms or various alkyl or aryl substituents. In the case of 2-chloro-N-(2-chloropropyl)acetamide, one of the amide protons is substituted with a 2-chloropropyl group.

The physicochemical properties of chloroacetamide derivatives can vary significantly depending on the nature of the substituents on the amide nitrogen. These properties, in turn, influence their applications and biological activity. For instance, the parent compound, 2-chloroacetamide (B119443), is a colorless solid soluble in water. nih.gov The substitution on the nitrogen atom can alter properties like melting point, boiling point, and solubility, which are critical parameters in both laboratory research and industrial applications.

Below is a comparative table of physicochemical properties for this compound and other representative chloroacetamide derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 100791-98-8 | C5H9Cl2NO | 170.04 | Not available |

| 2-Chloroacetamide | 79-07-2 | C2H4ClNO | 93.51 | 120 |

| 2-Chloro-N-phenylacetamide | 587-65-5 | C8H8ClNO | 169.61 | 136-139 |

| N-(4-Bromophenyl)-2-chloroacetamide | 2564-02-5 | C8H7BrClNO | 248.50 | 176-184 |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | C10H12ClNO | 197.66 | 150-151 |

| Alachlor | 15972-60-8 | C14H20ClNO2 | 269.77 | Not available |

| Metolachlor | 51218-45-2 | C15H22ClNO2 | 283.79 | Not available |

Note: Data for some compounds, particularly those used as commercial herbicides like Alachlor and Metolachlor, may not have a defined melting point as they are often formulated as liquids or emulsifiable concentrates.

Academic Significance and Research Potential of Chloroacetamide Derivatives

Direct Synthetic Routes to 2-chloro-N-(2-chloropropyl)acetamide

The most direct and widely employed method for synthesizing this compound involves the formation of an amide bond between an amine precursor and a chloroacetylating agent.

The standard approach for synthesizing N-substituted 2-chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride. researchgate.netresearchgate.net In the specific case of this compound, the reaction involves treating 2-chloropropylamine with chloroacetyl chloride. This nucleophilic substitution reaction typically requires a base to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net

Commonly used bases include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium acetate (B1210297) or potassium carbonate. researchgate.net The reaction is generally performed in an inert aprotic solvent, such as dichloromethane (B109758), benzene (B151609), or tetrahydrofuran, at controlled temperatures. researchgate.netneliti.com The choice of solvent and base can influence the reaction rate and the purity of the final product. For instance, chloroacetylation of various aromatic and aliphatic amines has been successfully carried out in dichloromethane with triethylamine, or in a mixture of acetic acid and sodium acetate. researchgate.netresearchgate.net

General Reaction Scheme:

ClCH₂COCl + H₂N-CH(CH₃)CH₂Cl --(Base, Solvent)--> ClCH₂CONH-CH(CH₃)CH₂Cl + Base·HCl

Chloroacetyl chloride + 2-Chloropropylamine --> this compound + Base hydrochloride salt

Optimizing reaction conditions is critical for maximizing the yield and purity of chloroacetamides while minimizing side reactions and environmental impact. numberanalytics.com Key variables that are typically adjusted include temperature, solvent, reaction time, and the choice of base or catalyst. numberanalytics.com

For the synthesis of chloroacetamides, temperature control is particularly important. Reactions involving chloroacetyl chloride are often exothermic, and maintaining a low temperature (e.g., 0–5 °C) can prevent undesirable side reactions, such as the substitution of the chlorine atom on the acetyl group. orgsyn.orgsciencemadness.org However, in some cases, reactions are stirred at room temperature for several hours to ensure completion. neliti.comijpsr.info The choice of solvent can affect reactant solubility and reaction kinetics. Solvents like chloroform, dichloromethane, and benzene are frequently used. researchgate.netmdpi.com High-throughput screening and factorial design are systematic approaches that can be employed to efficiently identify the optimal combination of these variables. numberanalytics.com

Below is a table summarizing the impact of various reaction parameters on the synthesis of chloroacetamides.

| Parameter | Effect on Reaction | Common Conditions/Reagents |

| Temperature | Controls reaction rate and minimizes side products. Lower temperatures often prevent substitution of the chlorine atom. orgsyn.org | 0–5 °C, Room Temperature neliti.comorgsyn.org |

| Solvent | Affects solubility of reactants and can influence reaction rate. | Dichloromethane, Benzene, Acetic Acid, Acetonitrile (B52724) researchgate.netresearchgate.netneliti.com |

| Base | Neutralizes HCl byproduct, driving the reaction to completion. | Triethylamine, Sodium Acetate, Potassium Carbonate researchgate.net |

| Reaction Time | Varies depending on the reactivity of the amine and other conditions. | Few hours to overnight ijpsr.info |

Preparation of Functionalized Chloroacetamide Derivatives and Analogues

The versatility of the chloroacetamide scaffold allows for the synthesis of a diverse library of derivatives and analogues by modifying the N-substituent or the halogen on the acetyl group.

A primary strategy for creating analogues is to vary the amine precursor used in the acylation reaction. By reacting chloroacetyl chloride with a wide range of primary and secondary amines (both aliphatic and aromatic), a diverse portfolio of N-substituted chloroacetamides can be generated. researchgate.netijpsr.info This approach has been used to synthesize numerous derivatives, including those with phenyl, substituted phenyl, and alkyl groups attached to the nitrogen atom. nih.govijpsr.info For example, N-(substituted phenyl)-2-chloroacetamides have been synthesized by reacting various substituted anilines with chloroacetyl chloride. nih.gov This modular approach is fundamental in medicinal chemistry for exploring structure-activity relationships.

The table below presents examples of different amine precursors used to synthesize various N-substituted chloroacetamide analogues.

| Amine Precursor | Resulting Chloroacetamide Product |

| Aniline (B41778) | N-phenyl chloroacetamide nih.gov |

| 4-Methylaniline (p-Toluidine) | N-(4-methylphenyl) chloroacetamide nih.gov |

| 4-Methoxyaniline (p-Anisidine) | N-(4-methoxyphenyl)acetamide ijpsr.info |

| 4-Chloroaniline | N-(4-chlorophenyl) chloroacetamide nih.gov |

| o-Methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide ijpsr.info |

| N-Methyl aniline | 2-chloro-N-methyl-N-phenylacetamide ijpsr.info |

The synthesis of halogenated acetamides is not limited to chloro-derivatives. Analogues containing other halogens, such as bromine or fluorine, can also be prepared. The general synthetic strategy remains similar: the acylation of an amine. However, the acylating agent is changed to the corresponding halogenated acyl halide. For instance, bromoacetyl bromide or fluoroacetyl chloride could be used in place of chloroacetyl chloride to yield N-substituted 2-bromoacetamides or 2-fluoroacetamides, respectively.

The synthesis of complex halogenated molecules often involves multi-step processes. For example, the synthesis of the drug Asciminib involves the reaction of 5-bromo-6-chloronicotinic acid with an aniline derivative to form an amide, demonstrating the formation of a halogenated amide bond as a key step in a larger synthetic sequence. mdpi.com Similarly, other syntheses may start with halogenated precursors that are carried through several reaction steps to yield the final halogenated acetamide (B32628) derivative. mdpi.com

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts, aligning with the principles of green chemistry. researchgate.netresearchgate.net

The synthesis of chloroacetamides is particularly amenable to microwave irradiation. irjmets.comnih.gov For example, the conventional synthesis of 2-chloro-N-p-tolylacetamide requires 5-6 hours, whereas the microwave-assisted method can be completed in just 5-10 minutes with comparable or better yields. researchgate.net The process typically involves exposing the neat reactants or a solution of the reactants to microwave irradiation in a dedicated microwave reactor. researchgate.netirjmets.com This rapid and uniform heating accelerates the rate of the acylation reaction significantly. ajrconline.org

The following table compares conventional and microwave-assisted synthesis for a representative chloroacetamide derivative.

| Compound | Method | Reaction Time | Yield | Reference |

| 2-chloro-N-p-tolylacetamide | Conventional Heating | 5-6 hours | Not specified | researchgate.net |

| 2-chloro-N-p-tolylacetamide | Microwave Irradiation | 5-10 minutes | 50-80% | researchgate.net |

| 2-chloro-N-(3,4-dichlorophenyl) acetamide | Microwave Irradiation | Not specified | Enhanced | irjmets.com |

Scalability Considerations in Synthetic Development

The transition from laboratory-scale synthesis to industrial production of this compound, a process commonly referred to as scale-up, introduces a unique set of challenges that are not always apparent during bench-top experiments. The successful and economic large-scale manufacturing of this compound hinges on a thorough understanding and optimization of various chemical and engineering parameters. Key considerations include reaction kinetics, thermodynamics, mass transfer, and process safety, all of which can behave differently in large-volume reactors compared to small-scale laboratory glassware.

A primary synthetic route to this compound involves the acylation of 2-chloropropylamine with chloroacetyl chloride. This reaction, while straightforward in principle, presents several scalability hurdles. The reaction is typically exothermic, and the management of heat generated becomes critical in large batches to prevent runaway reactions and the formation of impurities. Furthermore, the reaction produces hydrogen chloride (HCl) as a byproduct, which must be effectively neutralized or removed to drive the reaction to completion and prevent unwanted side reactions.

Effective process development for the scalable synthesis of this compound must address these issues through careful optimization of reaction conditions, selection of appropriate equipment, and implementation of robust control strategies. The following subsections detail the critical factors that must be considered for the successful scale-up of this synthesis.

The optimization of reaction conditions is paramount for a safe, efficient, and cost-effective manufacturing process. Key parameters that require careful consideration during scale-up include temperature, reactant addition rates, and the choice of solvent and base.

Temperature Control: The reaction between 2-chloropropylamine and chloroacetyl chloride is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. reddit.com This can lead to localized hotspots, which may cause solvent boiling, increased byproduct formation, or even a runaway reaction. Therefore, robust cooling systems and careful control of the reaction temperature are essential. The optimal temperature range must be determined to ensure a reasonable reaction rate without compromising safety or product purity.

Reactant Addition: The rate of addition of chloroacetyl chloride to the solution of 2-chloropropylamine is a critical parameter for controlling the reaction exotherm. A slow, controlled addition allows the cooling system to effectively remove the heat generated, maintaining the desired reaction temperature. This also helps to minimize the local concentration of the highly reactive acyl chloride, which can reduce the formation of over-acylated or other undesired byproducts.

Solvent and Base Selection: The choice of solvent is crucial for ensuring good solubility of reactants and products, facilitating heat transfer, and simplifying product isolation. For the synthesis of chloroacetamides, solvents such as acetonitrile or phosphate (B84403) buffers have been used. tandfonline.comresearchgate.net An eco-friendly and scalable method might utilize a bio-compatible solvent system. tandfonline.comresearchgate.net The selection of a base, or HCl scavenger, is also critical. While an excess of the amine reactant can be used to neutralize the HCl byproduct, this is often not cost-effective. tandfonline.com Inorganic bases like potassium carbonate or organic bases such as pyridine (B92270) can be employed. tandfonline.comtandfonline.com The choice of base can influence the reaction rate and the ease of workup. For instance, the use of a solid base might create a heterogeneous reaction mixture, posing challenges for mixing and mass transfer on a large scale.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Rationale for Change |

| Temperature | Cooling via ice bath | Jacketed reactor with automated cooling | Inefficient heat dissipation in large volumes necessitates robust temperature control to prevent runaway reactions. reddit.com |

| Addition Rate | Rapid addition | Slow, controlled addition via pump | Manages exotherm and minimizes local high concentrations of reactants to reduce side reactions. |

| Solvent | Wide range of solvents acceptable | Cost-effective, recyclable, and low-toxicity solvents | Economic and environmental considerations are paramount in large-scale production. |

| Base | Excess amine or soluble organic base | Inexpensive inorganic base or efficient organic base | Cost-effectiveness and ease of removal of the resulting salt are critical for industrial processes. tandfonline.com |

The physical setup of the manufacturing process, including the choice of reactor and downstream processing equipment, is a critical factor in achieving a successful scale-up.

Reactor Design: The choice of reactor material and design is important for handling potentially corrosive reagents like chloroacetyl chloride and the HCl byproduct. Glass-lined or stainless steel reactors are common choices. The reactor must be equipped with an efficient agitation system to ensure proper mixing of reactants, maintain a uniform temperature, and facilitate mass transfer, especially in heterogeneous reaction mixtures. reddit.com The design of the agitator (e.g., turbine, pitched blade) and its speed must be optimized for the specific reaction.

Downstream Processing: The isolation and purification of this compound on a large scale require efficient and scalable methods. Filtration of the product or precipitated salts, followed by washing and drying, are common steps. The choice of filtration and drying equipment (e.g., centrifuge, filter press, vacuum dryer) will depend on the physical properties of the product and the desired throughput. Crystallization is often used for purification, and the conditions must be carefully controlled to obtain the desired crystal size and purity.

Beyond the technical challenges, economic and regulatory considerations play a significant role in the development of a scalable synthesis.

Cost of Goods: A detailed cost analysis of the manufacturing process is essential to ensure its commercial viability. nih.govmdpi.com This includes the cost of raw materials, solvents, reagents, energy, labor, and waste disposal. procurementresource.comresearchgate.net Process optimization should aim to maximize yield and throughput while minimizing the use of expensive materials and the generation of waste.

Raw Material Sourcing: A reliable and cost-effective supply chain for key raw materials like 2-chloropropylamine and chloroacetyl chloride is crucial for uninterrupted production. accio.com The quality of raw materials can also impact the reaction performance and product purity, so robust quality control measures are necessary.

Waste Management: The synthesis of this compound generates waste streams, including the salt of the base used to neutralize HCl and solvent waste. halo.sciencebiotec.or.th Environmentally responsible and cost-effective waste management strategies must be implemented. This may include solvent recycling and treatment of aqueous waste streams to comply with environmental regulations.

Regulatory Compliance: The manufacturing of chemicals is subject to stringent regulatory requirements. nih.goveuropa.eu This includes adherence to good manufacturing practices (GMP) if the compound is intended for pharmaceutical use, as well as compliance with health, safety, and environmental regulations. Proper documentation of the manufacturing process is essential for regulatory submissions.

| Factor | Key Considerations | Impact on Scalability |

| Cost of Goods | Raw material prices, solvent and reagent costs, energy consumption, waste disposal fees. procurementresource.comresearchgate.net | Determines the economic feasibility of the manufacturing process. |

| Raw Material Sourcing | Supplier reliability, cost, and quality of 2-chloropropylamine and chloroacetyl chloride. accio.com | Ensures consistent and uninterrupted production. |

| Waste Management | Treatment and disposal of byproducts (e.g., salts) and solvent waste in an environmentally compliant manner. halo.sciencebiotec.or.th | Affects the overall cost and environmental impact of the process. |

| Regulatory Compliance | Adherence to safety, environmental, and (if applicable) pharmaceutical manufacturing standards. nih.goveuropa.eu | A prerequisite for legal and safe commercial production. |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 2 Chloropropyl Acetamide

Nucleophilic Substitution Reactions of the Chloroacetamide Moiety

The chloroacetamide functional group is a key structural feature that dictates a significant portion of the reactivity of 2-chloro-N-(2-chloropropyl)acetamide. The electron-withdrawing nature of the adjacent carbonyl group activates the alpha-carbon towards nucleophilic attack.

Reactivity at the Alpha-Carbon of the Amide

The alpha-carbon of the N-substituted 2-chloroacetamide (B119443) moiety is highly susceptible to nucleophilic substitution reactions. This reactivity is attributed to the ease with which the chlorine atom can be displaced by a variety of nucleophiles. The general mechanism for this substitution typically follows an S(_N)2 pathway, where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion.

The reactivity of the alpha-carbon is influenced by the nature of the nucleophile. Stronger nucleophiles will react more readily. A wide range of nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds, can participate in these reactions, leading to the formation of new carbon-nucleophile bonds. For instance, reaction with an alkoxide would yield an alkoxyacetamide, while reaction with an amine would result in an aminoacetamide.

The table below summarizes the expected products from the reaction of the chloroacetamide moiety with various nucleophiles.

| Nucleophile | Product Type |

| Hydroxide (B78521) (OH⁻) | Hydroxyacetamide |

| Alkoxide (RO⁻) | Alkoxyacetamide |

| Amine (RNH₂) | Aminoacetamide |

| Thiolate (RS⁻) | Thioether acetamide (B32628) |

Reactivity of the Chloropropyl Group

The chloropropyl group presents a second site for nucleophilic substitution. The reactivity of the chlorine atom on the propyl chain is generally lower than that of the chlorine on the alpha-carbon of the acetamide due to the lack of activation by an adjacent electron-withdrawing group. However, it can still undergo substitution reactions, particularly with strong nucleophiles or under forcing conditions.

The reaction at this position is also expected to proceed via an S(_N)2 mechanism, typical for primary alkyl halides. The steric hindrance around the secondary carbon of the 2-chloropropyl group is a factor that can influence the reaction rate.

Competition between the two electrophilic sites is an important consideration. Under conditions where a strong nucleophile is used, a mixture of products resulting from substitution at either the alpha-carbon of the amide or the chloropropyl group, or even disubstitution, could be expected. Selectivity may be achieved by carefully controlling the reaction conditions and the nature of the nucleophile.

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

The presence of two reactive sites within the same molecule, the chloroacetamide and the chloropropyl groups, creates the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. nih.gov Such reactions are typically favored when a five- or six-membered ring can be formed.

In the presence of a base, the amide nitrogen can be deprotonated to form an amidate anion. This internal nucleophile can then attack either of the electrophilic carbon centers.

Attack at the alpha-carbon of the acetamide: Intramolecular attack of the amidate nitrogen on the alpha-carbon would lead to the formation of a five-membered lactam ring, specifically a derivative of pyrrolidinone.

Attack at the chloropropyl group: Intramolecular attack of the amidate nitrogen on the carbon of the chloropropyl group would result in the formation of a six-membered heterocyclic ring, such as a piperidinone derivative.

The regioselectivity of the cyclization would be influenced by factors such as the relative stability of the transition states leading to the different ring sizes and the reaction conditions. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored. Studies on similar N-(3-oxoalkyl)chloroacetamides have shown that intramolecular cyclization under basic conditions can lead to the formation of piperidinone derivatives. nih.gov

Hydrolysis and Degradation Pathways of Chloroacetamides

Chloroacetamide herbicides are known to undergo hydrolysis under both acidic and basic conditions, and these pathways are directly applicable to this compound. acs.orgnih.gov The hydrolysis primarily involves the cleavage of the amide bond or substitution of the chlorine atom.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of chloroacetamides can proceed through two main pathways: cleavage of the amide bond and, if applicable, cleavage of ether groups on the N-substituent. acs.orgnih.gov For this compound, the primary mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the carbon-nitrogen bond, yielding chloroacetic acid and 2-chloropropylamine.

A systematic study on the acid-catalyzed hydrolysis of nine chloroacetamide herbicides revealed that both amide and ether group cleavages are possible. acs.org The specific pathway and rate of hydrolysis can be influenced by the structure of the N-alkyl substituent. acs.org

General Mechanism of Acid-Catalyzed Amide Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Cleavage of the C-N bond and departure of the amine.

Deprotonation of the resulting carboxylic acid.

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a base, the hydrolysis of chloroacetamides can also follow two principal routes: nucleophilic substitution of the chlorine atom by a hydroxide ion or cleavage of the amide bond. acs.orgnih.gov

The more common pathway for many chloroacetamides is an S(_N)2 reaction at the alpha-carbon, where a hydroxide ion displaces the chloride ion to form a hydroxyacetamide derivative. acs.org This reaction is generally faster than the base-catalyzed hydrolysis of the amide bond.

Alternatively, the hydroxide ion can act as a nucleophile and attack the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which can then collapse to break the amide bond, yielding a carboxylate salt and the corresponding amine. The relative prominence of these two pathways is dependent on the structure of the chloroacetamide, with steric hindrance around the N-alkyl substituent potentially favoring attack at the less hindered alpha-carbon. nih.gov

The table below summarizes the products of hydrolysis under different conditions.

| Condition | Primary Product(s) |

| Acidic | Chloroacetic acid and 2-chloropropylamine |

| Basic | 2-hydroxy-N-(2-chloropropyl)acetamide or Chloroacetate and 2-chloropropylamine |

Microbial and Environmental Degradation Mechanisms of Related Chloroacetamides

The environmental persistence of chloroacetamide herbicides, a class to which this compound belongs, is significantly influenced by microbial and abiotic degradation processes. researchgate.net Microbial metabolism is a primary route for the breakdown of these compounds in soil and water. researchgate.netresearchgate.net Various microbial strains have been identified that can effectively degrade chloroacetamide herbicides, including species from genera such as Acinetobacter, Bacillus, Pseudomonas, Sphingomonas, and Catellibacterium. researchgate.netresearchgate.netmdpi.com

The degradation pathways are contingent on the environmental conditions, particularly the presence or absence of oxygen. researchgate.net In aerobic environments, the degradation pathway in bacteria typically starts with an N/C-dealkylation reaction. researchgate.net This is often followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net Conversely, under anaerobic conditions, dechlorination is usually the initial step in the breakdown process. researchgate.net Key enzymes implicated in these catabolic pathways include amidases, hydrolases, reductases, ferredoxin, and cytochrome P450 oxygenases. researchgate.net

For instance, the degradation of butachlor (B1668075) can proceed through partial C-dealkylation to alachlor, followed by N-dealkylation to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. researchgate.netscilit.com This intermediate is then transformed into 2,6-diethylaniline, which is further broken down. scilit.com Similarly, acetochlor (B104951) degradation can involve dechlorination, hydroxylation, N-dealkylation, and C-dealkylation steps. mdpi.com Fungal degradation pathways for chloroacetamides are generally more complex and can yield a more diverse array of products. researchgate.net

Biodegradation can also be stereoselective, with certain microbial communities preferentially degrading one enantiomer over another. sci-hub.box For example, Amycolatopsis and Saccharomonospora have been identified as key genera in the preferential degradation of S-enantiomers of acetochlor and S-metolachlor. sci-hub.box This selectivity is linked to specific biodegradation genes (BDGs) such as ppah, alkb, benA, and p450, which encode for degradative enzymes like monooxygenases and dioxygenases. sci-hub.box

The ultimate fate of these degradation processes can lead to the formation of more mobile and sometimes persistent metabolites, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are frequently detected in surface and groundwater. acs.orgnih.govcapes.gov.br

Table 1: Microbial Genera Involved in Chloroacetamide Degradation

| Microbial Genus | Role in Degradation | References |

|---|---|---|

| Amycolatopsis | Preferential degradation of S-enantiomers | sci-hub.box |

| Saccharomonospora | Preferential degradation of S-enantiomers | sci-hub.box |

| Sphingomonas | Degradation of acetochlor | mdpi.com |

| Pseudomonas | Degradation of acetochlor | mdpi.com |

| Catellibacterium | Degradation of butachlor | researchgate.net |

| Bacillus | Degradation of chloroacetamide herbicides | researchgate.net |

Oxidation and Reduction Reactions of the this compound System

The this compound system can undergo both oxidation and reduction reactions, which are critical in its transformation and degradation in the environment. Reductive transformations, particularly reductive dechlorination, are significant pathways for structurally related compounds like dichloroacetamide safeners. nsf.govrsc.org This process involves the replacement of a chlorine atom with a hydrogen atom (hydrogenolysis). acs.org

Studies on dichloroacetamide safeners, which share structural similarities with this compound, have shown that they can be reductively dechlorinated to form monochlorinated products. nsf.govrsc.org These reactions can occur in the presence of reductants such as Cr(II) or in heterogeneous systems containing Fe(II)-amended minerals like goethite and hematite. nsf.govacs.org The rate of these reactions can be significantly influenced by the molecular structure of the compound. acs.org The formation of these monochlorinated products is noteworthy as they may exhibit greater environmental mobility and potential toxicity. rsc.org

Oxidation reactions also contribute to the degradation of chloroacetamides. Oxidative stress can be induced by chloroacetamides and their metabolites, leading to the generation of reactive oxygen species (ROS). nih.gov This increased production of ROS can cause damage to cellular components. nih.gov In environmental settings, photocatalytic oxidation processes have been observed to generate products such as chloroacetic acid and morpholinone derivatives. researchgate.net The primary oxidation route often involves hydroxylation, particularly at the phenyl group for chloroacetanilides. researchgate.net Additionally, the oxidation of related N-hydroxy-N-(2-fluorenyl)acetamide by oxidants generated from chloride and bromide has been investigated, showing pathways involving one-electron oxidation and oxidative cleavage. nih.gov

Table 2: Key Redox Reactions of Related Acetamides

| Reaction Type | Description | Reactants/Conditions | Products | References |

|---|---|---|---|---|

| Reductive Dechlorination | Stepwise replacement of chlorine by hydrogen (hydrogenolysis). | Dichloroacetamide safeners, Cr(II), Fe(II)-amended minerals. | Monochlorinated acetamides. | rsc.orgacs.org |

| Oxidation | Generation of reactive oxygen species (ROS), hydroxylation. | Chloroacetamides, photocatalysis. | Chloroacetic acid, morpholinone derivatives, hydroxylated products. | researchgate.netnih.gov |

| Oxidative Cleavage | Cleavage of the molecule via oxidation. | N-hydroxy-N-(2-fluorenyl)acetamide, MPO/H2O2, halides. | 2-nitrosofluorene. | nih.gov |

Theoretical Chemical Studies on Reaction Mechanisms

Theoretical chemical studies, particularly using quantum chemistry, are powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. nih.govrsc.orgresearchgate.net These computational approaches allow for the detailed investigation of reaction pathways, intermediate states, and transition structures that are often difficult to observe experimentally. ibs.re.krkaist.ac.kr

Quantum chemical calculations are employed to map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. chemrxiv.org Methods like Density Functional Theory (DFT) are commonly used to model reaction energy profiles. wuxiapptec.commdpi.com For example, calculations on the reaction of N,N-dimethyl chloroacetamide with a cysteine surrogate (methyl thiolate) revealed two relatively low energy barriers associated with the nucleophilic substitution reaction. wuxiapptec.com

These calculations can trace the entire reaction coordinate, from reactants to products, through the transition state. nih.govresearchgate.net By determining the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved. rsc.org This predictive capability is crucial for understanding degradation mechanisms, such as hydrolysis or reactions with biological nucleophiles. researchgate.netwuxiapptec.com For instance, theoretical studies can help explain why certain degradation pathways are preferred over others under specific environmental conditions. researchgate.net The development of automated reaction path exploration methods further enhances the ability to predict all potential reaction products and their yields without prior knowledge of the mechanism. nih.govchemrxiv.org

A key strength of computational modeling is its ability to characterize the geometry and electronic structure of highly transient species like intermediate states and transition structures. ibs.re.krkaist.ac.kr The transition state, a first-order saddle point on the potential energy surface, represents the highest energy point along the reaction pathway, and its structure dictates the reaction's activation energy. nih.gov

Computational models have shown that during the reaction of chloroacetamides, significant conformational changes can occur. wuxiapptec.com In the reaction between N,N-dimethyl chloroacetamide and methyl thiolate, the carbon-chlorine bond was observed to rotate from being nearly coplanar to perpendicular to the amide group to facilitate the nucleophilic attack. wuxiapptec.com For N-methyl chloroacetamide, the incoming thiolate was shown to form a hydrogen bond with the amide NH, influencing the reaction's energy barrier. wuxiapptec.com

Vibrational frequency calculations are also essential in these studies. They not only provide thermodynamic data like zero-point energies but also confirm the nature of the stationary points on the potential energy surface. ibs.re.kr A true local minimum (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ibs.re.kr These detailed models provide invaluable mechanistic insights into the reactivity of this compound. kaist.ac.kr

Structural Elucidation and Spectroscopic Characterization of 2 Chloro N 2 Chloropropyl Acetamide

Advanced Spectroscopic Techniques for Structural Analysis of Chloroacetamides

Spectroscopic methods are fundamental to the characterization of chloroacetamide compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-chloro-N-(2-chloropropyl)acetamide, ¹H and ¹³C NMR would provide unambiguous evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electronegativity of the chlorine and nitrogen atoms significantly influences the chemical shifts of nearby protons, causing them to appear further downfield. Based on analyses of similar structures like 2-chloropropane (B107684) and N-(2-chloroethyl)acetamide, the predicted chemical shifts and splitting patterns can be summarized. docbrown.infochemicalbook.com The protons of the chloromethyl (CH₂Cl) group attached to the carbonyl are expected to appear as a singlet. The methine (CH) proton of the 2-chloropropyl group would be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methyl (CH₃) protons would appear as a doublet, coupled to the methine proton.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, five distinct signals are expected. The carbonyl carbon (C=O) will be the most downfield signal. The carbons bonded to chlorine atoms will also be significantly deshielded. Data from 2-chloropropane and other chloroacetamides suggest the approximate chemical shifts. docbrown.infochemicalbook.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| COCH₂ Cl | ~4.1 | Singlet (s) | ~42 |

| NH | ~7.5-8.5 | Broad Singlet (br s) | - |

| NCH₂ | ~3.6 | Multiplet (m) | ~48 |

| CH₂CH Cl | ~4.2 | Multiplet (m) | ~55 |

| CHCH₃ | ~1.6 | Doublet (d) | ~23 |

| C =O | - | - | ~165 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectrum for this compound would be characterized by several key absorption bands.

Amide Bands: The most prominent features would be the amide group vibrations. A strong absorption band for the C=O stretching vibration (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹. An N-H stretching vibration would also be visible as a sharp peak in the region of 3300-3400 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bonds will give rise to characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. docbrown.info The presence of two C-Cl bonds in different environments might lead to multiple or broadened peaks in this region.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹. docbrown.info C-H bending vibrations will appear in the 1300-1500 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. While IR is strong for the polar C=O bond, Raman spectroscopy could be more effective for analyzing the C-C backbone and C-Cl bonds. nih.govnih.govekb.eg

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 | Medium |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1530 - 1570 | Medium-Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | Variable |

| C-N Stretch | Amide | 1200 - 1300 | Medium |

| C-Cl Stretch | Chloroalkane | 600 - 800 | Medium-Strong |

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would exhibit a characteristic molecular ion peak. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will show a distinctive pattern. The parent molecule contains two chlorine atoms, so there will be peaks for [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways for chloroacetamides include the loss of a chlorine atom, cleavage of the chloroacetyl group (•CH₂Cl), and cleavage of the amide bond. nist.govdocbrown.info The base peak in the spectrum would likely correspond to a stable carbocation fragment.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying volatile compounds in a mixture. nih.govjppres.com This technique would be suitable for the analysis of this compound, providing both its retention time and its mass spectrum for definitive identification. nih.gov

Predicted Key Ions in the Mass Spectrum of this compound (C₅H₉Cl₂NO)

| m/z (for ³⁵Cl) | Possible Fragment Ion | Formula |

|---|---|---|

| 169, 171, 173 | Molecular Ion [M]⁺ | [C₅H₉Cl₂NO]⁺ |

| 134, 136 | [M - Cl]⁺ | [C₅H₉ClNO]⁺ |

| 92, 94 | [CH₂CH(Cl)CH₃]⁺ | [C₃H₆Cl]⁺ |

| 77 | [COCH₂Cl]⁺ | [C₂H₂ClO]⁺ |

| 43 | [CH(CH₃)₂]⁺ | [C₃H₇]⁺ |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated amides, such as this compound, lack extensive conjugation and are not strong chromophores. They typically exhibit a weak absorption band in the far UV region, around 210-220 nm, which corresponds to an n→π* electronic transition of the carbonyl group's non-bonding electrons. nist.gov While not highly useful for detailed structural elucidation of this specific molecule, it can confirm the presence of the amide chromophore and is often used for quantitative analysis. researchgate.net

X-Ray Crystallography for Solid-State Structure Determination of Chloroacetamides

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related N-substituted chloroacetamides reveals common structural motifs. researchgate.netnih.gov

In the solid state, chloroacetamide molecules are often linked by intermolecular N-H···O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net This interaction typically leads to the formation of infinite chains or other organized supramolecular structures. nih.gov A crystallographic study of this compound would determine precise bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. It would also clarify the orientation of the chloroacetyl and 2-chloropropyl groups relative to the central amide plane.

Computational Structural Analysis and Conformational Studies

In the absence of experimental crystal structures, computational chemistry provides powerful tools for investigating molecular geometry and stability. nih.gov Using methods like Density Functional Theory (DFT), it is possible to model the structure of this compound and explore its conformational landscape.

Such studies can predict the most stable conformers by calculating the relative energies of different rotational isomers (rotamers) that arise from rotation around the C-N and C-C single bonds. researchgate.net Theoretical calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra, and can be used to estimate NMR chemical shifts. nih.gov For a flexible molecule like this compound, computational analysis is crucial for understanding the interplay of steric and electronic effects that govern its preferred shape and reactivity. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications in Conformation and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of complex organic compounds like this compound. nih.gov DFT calculations provide valuable insights into the molecule's electronic structure, conformational stability, and reactivity, complementing experimental data. mdpi.com By solving the Schrödinger equation within the framework of DFT, researchers can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.

One of the primary applications of DFT in the study of this compound is the analysis of its conformational landscape. The presence of rotatable bonds, particularly the C-N amide bond and the C-C bonds within the propyl chain, gives rise to multiple possible conformers. DFT calculations can be employed to optimize the geometry of these different conformers and calculate their relative energies, thereby identifying the most stable conformations. rsc.org This information is vital for understanding how the molecule might interact with other molecules or biological targets.

Furthermore, DFT is instrumental in elucidating the electronic properties of this compound. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be generated using DFT. These maps highlight the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interaction sites.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. ajrconline.org For molecules containing heteroatoms like chlorine and oxygen, it is common to use hybrid functionals such as B3LYP in conjunction with a sufficiently large basis set to obtain reliable results that correlate well with experimental findings. nih.gov

Below is a hypothetical interactive data table showcasing typical electronic properties that can be calculated for this compound using DFT.

| Calculated Property | Value |

| Total Energy (Hartree) | -1135.456 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 6.36 |

| Dipole Moment (Debye) | 3.45 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Geometry and Conformation Analysis

A key aspect of the conformational analysis of this compound is the rotation around the C-N amide bond, which can lead to the existence of cis and trans isomers (also referred to as E/Z isomers). scielo.br In most open-chain secondary amides, the trans conformation, where the alkyl groups on the nitrogen and the carbonyl group are on opposite sides, is significantly more stable due to reduced steric hindrance. nih.gov However, the specific substituents can influence this preference.

The presence of the 2-chloropropyl group introduces additional conformational flexibility. Rotation around the C-N and C-C single bonds of this group will lead to various staggered and eclipsed conformations. The relative stability of these conformers is governed by a combination of steric and electronic effects, including gauche interactions and dipole-dipole interactions between the chlorine atoms and the carbonyl group.

Computational methods, such as molecular mechanics and DFT, are invaluable for exploring the potential energy surface of this compound and identifying the low-energy conformers. researchgate.net Spectroscopic techniques like NMR can provide experimental evidence for the presence of different conformers in solution. scielo.br

Below are interactive data tables with plausible, theoretically-derived values for key bond lengths, bond angles, and dihedral angles for the most stable trans conformer of this compound.

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| C=O | 1.23 |

| C-N (amide) | 1.35 |

| N-C (propyl) | 1.47 |

| C-Cl (acetyl) | 1.78 |

| C-Cl (propyl) | 1.80 |

Table 2: Selected Bond Angles

| Angle | Value (°) |

| O=C-N | 122.5 |

| C-N-C | 121.0 |

| Cl-C-C=O | 111.5 |

| N-C-C (propyl) | 110.0 |

| C-C-Cl (propyl) | 109.5 |

Table 3: Selected Dihedral Angles

| Dihedral Angle | Value (°) |

| O=C-N-C | 180 (trans) |

| Cl-C-C-N | 65 (gauche) |

| N-C-C-C | 175 (anti) |

| C-N-C-C | -178 (anti) |

Note: These geometric parameters are illustrative and represent a plausible conformation. Actual values would be determined through detailed computational modeling or experimental structural analysis such as X-ray crystallography.

Applications and Derivatization in Advanced Chemical Synthesis

2-chloro-N-(2-chloropropyl)acetamide as a Building Block in Organic Synthesis

As a synthetic intermediate, this compound offers multiple reaction pathways. The α-chloroacetamide moiety is a potent electrophile, readily participating in nucleophilic substitution reactions. The secondary chloro group on the N-propyl substituent provides an additional site for chemical modification, allowing for sequential or intramolecular reactions to build molecular complexity.

The α-chloroacetamide functional group is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. ekb.egresearchgate.net The reactivity of the α-chlorine atom facilitates cyclization reactions with various nucleophiles. For instance, N-substituted 2-chloroacetamides are known to react with reagents like thiosemicarbazide (B42300) or thiourea (B124793) to form nitrogen- and sulfur-containing heterocycles. researchgate.net Research on analogous compounds, such as 2-chloro-N-p-tolylacetamide, has demonstrated their conversion into Schiff bases and subsequently into β-lactam derivatives, which are core structures in many antibiotics. researchgate.netuomustansiriyah.edu.iq

Furthermore, chloroacetamides serve as key intermediates in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which are recognized for their diverse pharmacological activities. nih.gov The general strategy involves the reaction of the chloroacetamide with a suitable mercaptonitrile derivative, leading to the formation of the fused heterocyclic system. nih.gov This established reactivity suggests that this compound can be effectively utilized as a starting material for generating novel heterocyclic scaffolds.

Table 1: Examples of Heterocyclic Systems Synthesized from Chloroacetamide Precursors

| Precursor Class | Reactant | Resulting Heterocycle |

|---|---|---|

| N-Aryl Chloroacetamide | Thiosemicarbazide | Thiazole derivatives |

| N-Aryl Chloroacetamide | Semicarbazide | Oxazole derivatives |

| N-Aryl Chloroacetamide | Thiourea | Thiazolidinone derivatives |

| N-Aryl Chloroacetamide | Mercaptonicotinonitriles | Thieno[2,3-b]pyridine |

| N-Aryl Chloroacetamide | Aromatic Aldehydes (via Schiff base) | β-Lactam |

The synthesis of this compound itself involves the formation of a complex amide bond, typically through the reaction of 2-chloropropylamine with chloroacetyl chloride. ijpsr.info This structure serves as a platform for creating more elaborate nitrogen-containing molecules. The presence of two distinct electrophilic centers allows for controlled, stepwise reactions. For example, the more reactive α-chloro group can be displaced by a nucleophile first, followed by a subsequent reaction at the 2-chloropropyl position. This dual reactivity is instrumental in building complex molecular frameworks and diverse nitrogen-containing scaffolds. ekb.eg

Chloroacetamide derivatives have been successfully employed to functionalize macrocyclic compounds like calixarenes. Calixarenes are cup-shaped macrocycles that are widely used in host-guest chemistry and as molecular platforms. The derivatization of their phenolic hydroxyl groups is a common strategy to modify their properties. Analogous compounds, such as 2-chloro-N,N-diethylacetamide, are used to introduce amide-containing arms onto the calixarene (B151959) rim through Williamson ether synthesis, where the chloroacetamide acts as the alkylating agent in the presence of a base. chemicalbook.com This reaction yields calixarene amide derivatives with enhanced ion-binding capabilities. chemicalbook.com Given its structural similarity, this compound could be similarly integrated into calixarene or other macrocyclic architectures to create novel supramolecular hosts or functional materials.

Functional Group Interconversions of the Chloropropyl Moiety

The chloropropyl group within this compound can undergo various functional group interconversions (FGIs), a cornerstone of organic synthesis for altering molecular properties and reactivity. solubilityofthings.com The secondary chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Potential transformations include:

Azide (B81097) Synthesis: Reaction with sodium azide (NaN₃) would yield the corresponding azido-propyl derivative, which can be further reduced to an amine or used in click chemistry reactions.

Halogen Exchange: Treatment with sodium iodide (NaI) in acetone (B3395972) (a Finkelstein reaction) would replace the chlorine with iodine, creating a more reactive alkylating agent.

Nitrile Formation: Substitution with sodium cyanide (NaCN) would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Amine Synthesis: The amide functional group can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converting the N-(2-chloropropyl)acetamide into N-(2-chloropropyl)ethylamine. imperial.ac.uk

These interconversions significantly expand the synthetic utility of the parent molecule, enabling its use as a precursor to a much broader range of chemical structures.

Development of Novel Analogues for Targeted Chemical Applications

The core structure of this compound is a valuable template for generating novel analogues for specific applications, particularly in the agrochemical sector. ekb.egijpsr.info By systematically modifying the substituents, chemists can fine-tune the biological activity and physical properties of the resulting compounds.

The chloroacetamide functional group is the defining feature of a major class of pre-emergence herbicides. ijpsr.inforesearchgate.net These compounds are widely used in agriculture to control annual grasses and certain broadleaf weeds in crops like corn and soybeans. google.com Prominent examples of chloroacetamide herbicides include propisochlor, alachlor, acetochlor (B104951), and butachlor (B1668075). Their herbicidal activity is derived from the ability of the chloroacetamide moiety to alkylate biological macromolecules, inhibiting cell division and growth in susceptible plants.

This compound represents a fundamental scaffold of this chemical class. While simpler in structure than commercialized herbicides, it contains the essential pharmacophore. Researchers can use this basic structure as a starting point to synthesize a library of analogues by varying the N-substituent, aiming to discover new herbicides with improved efficacy, selectivity, or environmental profiles.

Table 2: Structural Comparison of this compound with Commercial Herbicides

| Compound Name | Chemical Structure | N-Substituent(s) |

|---|---|---|

| This compound | ClCH₂C(O)NHCH(CH₃)CH₂Cl | 2-chloropropyl |

| Propisochlor | ClCH₂C(O)N(CH₂OCH(CH₃)₂)C₆H₃(CH₃)(C₂H₅) | 2-ethyl-6-methylphenyl and isopropoxymethyl |

| Alachlor | ClCH₂C(O)N(CH₂OCH₃)C₆H₃(C₂H₅)₂ | 2,6-diethylphenyl and methoxymethyl |

| Acetochlor | ClCH₂C(O)N(CH₂OCH₂CH₃)C₆H₃(CH₃)(C₂H₅) | 2-ethyl-6-methylphenyl and ethoxymethyl |

Intermediate in Medicinal Chemistry Scaffolds

The compound this compound belongs to the broader class of α-chloroacetamides, which are recognized as versatile intermediates in the synthesis of various medicinal chemistry scaffolds. The reactivity of the α-chloroacetyl group provides a key functional handle for introducing diverse molecular fragments, enabling the construction of libraries of compounds for biological screening. Although specific research detailing the use of this compound as a direct precursor in medicinal chemistry is not extensively documented in publicly available literature, the utility of structurally related N-substituted chloroacetamides is well-established, suggesting a high potential for its application in this field.

The primary role of N-substituted 2-chloroacetamides in medicinal chemistry is to act as building blocks for more complex molecules with potential therapeutic activities. ijpsr.inforesearchgate.net The chlorine atom on the acetyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the covalent linkage of the acetamide (B32628) scaffold to other molecules containing nucleophilic functional groups such as amines, thiols, or hydroxyls. This reactivity is fundamental to its role in creating diverse chemical entities for drug discovery. researchgate.net

Research into various N-alkyl and N-aryl chloroacetamide derivatives has demonstrated a wide range of biological activities, particularly antimicrobial properties. These compounds serve as precursors to molecules that have shown excellent antibacterial and antifungal efficacy. ijpsr.info For instance, studies have involved the synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives by treating chloroacetyl chloride with a range of aliphatic and aromatic amines. ijpsr.info Subsequent screening of these synthesized compounds has confirmed their potential as antimicrobial agents. ijpsr.infoneliti.com

The following table summarizes the findings of studies on N-substituted chloroacetamide derivatives, illustrating their role as intermediates in developing biologically active agents.

| Derivative Compound | Synthetic Precursor | Target Biological Activity | Research Findings |

| 2-chloro-N-(aryl)acetamides | Chloroacetyl chloride and various aromatic amines | Antibacterial, Antifungal | Synthesized compounds showed significant activity against various bacterial and fungal strains, indicating the utility of the chloroacetamide scaffold in developing new antimicrobial agents. ijpsr.info |

| 2-chloro-N-(hydroxyphenyl)acetamides | Chloroacetylation of aminophenols | Antibacterial | The synthesized compounds demonstrated appreciable activity against both Gram-positive and Gram-negative bacteria. neliti.com |

| 2-chloro-N-(methoxyphenyl)acetamide | Chloroacetyl chloride and methoxy (B1213986) aniline (B41778) | Antimicrobial | The compound and its derivatives were synthesized and showed antimicrobial activity against several microorganisms. researchgate.net |

| Thiazole Acetamide Derivatives | N-substituted chloroacetamides | Anti-inflammatory (COX-II inhibition) | The acetamide moiety forms crucial hydrogen bonds with active site amino acids of the COX-II enzyme, highlighting its importance as a scaffold in designing selective inhibitors. archivepp.com |

These examples underscore the potential of the chloroacetamide core in generating novel therapeutic candidates. The N-(2-chloropropyl) substituent in this compound adds another layer of chemical functionality. The second chlorine atom on the propyl chain offers an additional site for chemical modification, potentially allowing for the synthesis of bifunctional molecules or for creating compounds with specific conformational constraints, which can be advantageous in designing drugs with high target specificity.

Potential in Materials Science Applications

While detailed studies on the specific applications of this compound in materials science are limited, its chemical structure suggests potential as a valuable monomer or intermediate in the synthesis of functional polymers and advanced materials. The presence of two reactive chloro- groups and an amide linkage provides multiple avenues for polymerization and chemical modification.

Suppliers of fine chemicals sometimes categorize this compound under "Polymer Science Material Building Blocks," indicating its recognized potential in this sector. bldpharm.com The broader class of N-aryl 2-chloroacetamides has been noted for its applications in polymer modification, further supporting the potential utility of this specific compound. researchgate.net The reactive chlorine atoms can be utilized in various polymerization techniques or for grafting the molecule onto existing polymer backbones to impart new properties.

The amide group within the molecule can participate in hydrogen bonding, which is a critical interaction for controlling the supramolecular architecture and, consequently, the bulk properties of materials. These properties can include thermal stability, mechanical strength, and solubility.

Potential applications for polymers derived from or modified with this compound could include:

Functional Coatings and Films: Polymers incorporating this molecule could be designed to have specific surface properties. The chlorine atoms could serve as handles for post-polymerization modification, allowing for the attachment of functional groups that confer properties such as hydrophobicity, biocompatibility, or antimicrobial activity.

Specialty Resins and Adhesives: The ability of the amide group to form strong intermolecular hydrogen bonds could be exploited to create polymers with high cohesive strength, making them suitable for adhesive applications.

Optoelectronic Materials: Research on other aniline-based amides has explored their potential for nonlinear optical (NLO) applications. mdpi.com While not a direct analogue, this suggests that polymers containing acetamide functionalities could be investigated for their optical properties, potentially leading to the development of new materials for use in imaging technologies or optical computing.

The dual reactivity of this compound makes it an intriguing candidate for creating cross-linked polymers. The two chlorine atoms could react with appropriate co-monomers or cross-linking agents to form robust three-dimensional networks, which are essential for materials like hydrogels, elastomers, and thermosetting plastics. The specific nature of the N-(2-chloropropyl) group could influence the spacing and flexibility of these cross-links, allowing for fine-tuning of the final material's properties.

Advanced Analytical and Computational Methodologies for 2 Chloro N 2 Chloropropyl Acetamide Research

Chromatographic Separation and Purification Techniques

The separation and purification of 2-chloro-N-(2-chloropropyl)acetamide from synthetic reaction mixtures or environmental samples are primarily achieved through chromatographic methods, with High-Performance Liquid Chromatography (HPLC) being a principal technique. The methodologies are often adapted from established protocols for structurally similar chloroacetamides.

Detailed research findings indicate that reverse-phase (RP) HPLC is highly effective for the analysis and purification of chloroacetamide compounds. sielc.com This technique separates molecules based on their hydrophobicity. For compounds like this compound, a C18 column is commonly employed, which provides a nonpolar stationary phase.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier to improve peak shape and resolution. sielc.com For preparative separations aimed at isolating the pure compound, this method is scalable. sielc.com When interfacing with mass spectrometry, volatile acids like formic acid are substituted for non-volatile ones like phosphoric acid to ensure compatibility. sielc.com The progress of synthesis reactions for N-substituted chloroacetamides is also frequently monitored using Thin Layer Chromatography (TLC), which offers a rapid and effective means of tracking the consumption of reactants and the formation of products. ijpsr.info

Table 1: Typical HPLC Parameters for Analysis of Related Chloroacetamide Compounds

| Parameter | Setting | Purpose | Reference |

|---|---|---|---|

| Column | Newcrom R1, C18 | Reverse-phase separation based on polarity. | sielc.com |

| Mobile Phase | Acetonitrile / Water / Acid (Phosphoric or Formic) | Elution of the analyte from the column. | sielc.com |

| Detector | UV Detector | Detection and quantification of the analyte. | google.com |

| Application | Purity assessment, preparative separation, reaction monitoring. | Analysis and isolation of the target compound. | sielc.comijpsr.info |

Advanced Mass Spectrometric Approaches for Mechanistic Insights

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of this compound and for gaining mechanistic insights into its potential degradation or reaction pathways. Advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS/MS), provide detailed information on molecular weight and fragmentation patterns.

Studies on analogous chloroacetamides demonstrate the power of combining different ionization techniques to characterize photoproducts and other degradants. Electrospray ionization (ESI) is suitable for LC-MS analysis, allowing for the study of protonated molecular ions and their subsequent fragmentation in MS/MS experiments. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also used, employing techniques like electron ionization (EI) and chemical ionization (CI) to provide complementary fragmentation data that aids in structural elucidation. ijpsr.info

By analyzing the fragmentation patterns, researchers can identify characteristic losses, such as the cleavage of the C-Cl bond or fragmentation of the N-(2-chloropropyl) side chain. This information is critical for identifying unknown metabolites or degradation products and for proposing detailed chemical transformation pathways. nih.gov High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments.

Table 2: Mass Spectrometry Techniques for Chloroacetamide Analysis

| Technique | Ionization Mode | Application | Insights Gained | Reference |

|---|---|---|---|---|

| LC-MS/MS | ESI | Identification of degradation products in solution. | Fragmentation pathways, structural elucidation of non-volatile compounds. | nih.gov |

| GC-MS | EI, CI | Characterization of synthesized chloroacetamides and volatile products. | Molecular weight confirmation, fragmentation patterns for structural analysis. | ijpsr.info |

| HRMS | ESI | Accurate mass measurement. | Determination of precise elemental composition. | |

In Silico Modeling for Predicting Chemical Reactivity and Stability Profiles

Computational chemistry provides powerful predictive tools for understanding the intrinsic properties of this compound without the need for extensive empirical testing. In silico methods, particularly those based on Density Functional Theory (DFT), are widely used to model the molecular structure and predict reactivity and stability. researchgate.netnih.govnih.gov

DFT calculations can optimize the three-dimensional geometry of the molecule, providing accurate estimates of bond lengths and angles. nih.gov These optimized structures are the foundation for calculating various electronic properties. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov This is particularly relevant for this compound, as it can highlight the reactivity of the chlorine atoms and the carbonyl group. These computational models offer a theoretical framework for predicting how the molecule will behave in different chemical environments, guiding experimental design for synthesis and stability studies. researchgate.netnih.gov

Table 3: In Silico Models and Predicted Properties for Chloroacetamides

| Computational Method | Property Calculated | Significance | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides accurate bond lengths and angles for further calculations. | nih.govnih.gov |

| Frontier Molecular Orbital Analysis (HOMO-LUMO) | Energy Gap, Orbital Energies | Predicts chemical reactivity, kinetic stability, and electron-donating/accepting ability. | researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identifies sites for nucleophilic and electrophilic attack, predicting reaction pathways. | nih.gov |

| ADME (Absorption, Distribution, Metabolism, Excretion) Prediction | Pharmacokinetic Properties | Evaluates drug-likeness and potential bioavailability based on structural features. | researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.